

Pentachloroanisole Toxicology: A Comprehensive Technical Review

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Compound of Interest

Compound Name: Pentachloroanisole

Cat. No.: B052094

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Executive Summary

Pentachloroanisole (PCA), a chlorinated aromatic compound, is primarily encountered as a metabolite of the widely used wood preservative and pesticide, pentachlorophenol (PCP). Its presence in the environment and potential for bioaccumulation necessitate a thorough understanding of its toxicological profile. This technical guide provides an in-depth review of key toxicology studies on PCA, presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing critical biological pathways and experimental workflows. The primary metabolic pathway of PCA involves demethylation to the more toxic PCP, a process that significantly influences its toxicokinetics and toxicodynamics.

Acute and Subchronic Toxicity

Acute toxicity studies indicate that **pentachloroanisole** possesses significant toxicity upon oral administration. Subchronic exposure has been shown to induce a range of adverse effects, primarily targeting the liver.

Quantitative Acute and Subchronic Toxicity Data

Species	Strain	Route	Duration	Parameter	Value	Reference
Mouse	Oral	LD50	8.50 mg/kg	[1]		
Mouse	Intraperitoneal	LD50	8.40 mg/kg	[1]		
Rat	F344/N	Gavage	16 Days	NOAEL	< 100 mg/kg/day	[2]
Rat	F344/N	Gavage	16 Days	LOAEL	100 mg/kg/day	[2]
Mouse	B6C3F1	Gavage	16 Days	NOAEL	< 100 mg/kg/day	[2]
Mouse	B6C3F1	Gavage	16 Days	LOAEL	100 mg/kg/day	[2]

Note: In the 16-day studies, mortality was observed at doses of 125 mg/kg and greater in rats and 175 mg/kg and greater in mice.[2]

Experimental Protocols: 16-Day Gavage Studies in Rats and Mice

- Test Substance: **Pentachloroanisole** (>99% pure) in corn oil.
- Species and Groups: Groups of five male and five female F344/N rats and B6C3F1 mice.
- Dosing: Administered by gavage once per day, 5 days per week, for 16 days.
- Dose Levels (Rats): 0, 100, 125, 150, 175, or 200 mg/kg body weight.
- Dose Levels (Mice): 0, 100, 175, 250, 325, or 400 mg/kg body weight.
- Observations: Clinical signs (e.g., inactivity, dyspnea) and mortality were recorded. Body weights were measured.[2]

Carcinogenicity

Long-term bioassays have been conducted to evaluate the carcinogenic potential of **pentachloroanisole**. The results indicate some evidence of carcinogenic activity, particularly in male rats.

Quantitative Carcinogenicity Data

Species	Strain	Route	Duration	Organ	Finding	Dose	Reference
Rat	F344/N (Male)	Gavage	2 Years	Adrenal Medulla	Increased incidence of benign pheochromocytomas	40 mg/kg/day	[2]
Rat	F344/N (Male)	Gavage	2 Years	Liver	Increased incidence of hemangiosarcomas	20 and 40 mg/kg/day	[2]
Rat	F344/N (Male & Female)	Gavage	2 Years	Liver	Increased incidences of hepatocellular cytologic alteration, biliary tract hyperplasia, and Kupffer cell pigmentation	10, 20, 40 mg/kg (males); 20, 40 mg/kg (females)	[2]

Experimental Protocol: 2-Year Gavage Bioassay in Rats

- Test Substance: **Pentachloroanisole** (>99% pure) in corn oil.
- Species and Groups: Groups of 70 male and 70 female F344/N rats.
- Dosing: Administered by gavage.
- Dose Levels (Males): 0, 10, 20, and 40 mg/kg.
- Dose Levels (Females): 0, 20, and 40 mg/kg.
- Observations: Survival, body weight, clinical signs, and histopathological examination of tissues were conducted.[1]

Genotoxicity

Pentachloroanisole has demonstrated mutagenic and clastogenic potential in a variety of in vitro assays.

Summary of Genotoxicity Findings

Test System	Cell Type	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation Assay	S. typhimurium TA98, TA1537	Without S9	Mutagenic	[2]
Bacterial Reverse Mutation Assay	S. typhimurium TA100	With Rat S9	Equivocal	[2]
Mouse Lymphoma Assay	L5178Y cells	With S9	Positive for trifluorothymidine resistance	[2]
Sister Chromatid Exchange	Chinese Hamster Ovary (CHO) cells	With and Without S9	Induced	[2]
Chromosomal Aberrations	Chinese Hamster Ovary (CHO) cells	With and Without S9	Not induced	[2]

Reproductive and Developmental Toxicity

Studies have shown that **pentachloroanisole** can adversely affect reproductive parameters and fetal development, with some effects observed at doses not maternally toxic.

Quantitative Reproductive and Developmental Toxicity Data

Species	Strain	Route	Duration	Effect	NOAEL	LOAEL	Reference
Rat	Sprague-Dawley	Dietary	181 days (through mating and pregnancy)	Decrease in number of corpora lutea and embryolethality	12 mg/kg/day	41 mg/kg/day	[3]
Rat	Sprague-Dawley	Dietary	181 days (through mating and pregnancy)	Reductions in fetal body weight and crown-rump length (males)	< 4 mg/kg/day	4 mg/kg/day	[3]
Zebrafish	Water	96 hours	Survival (LC50)	~1000 µg/L	[4]		
Zebrafish	Water	72 hours	Hatching Rate (EC50)	~500 µg/L	[4]		

Experimental Protocol: Developmental Toxicity Study in Rats

- Test Substance: Purified **pentachloroanisole**.
- Species and Groups: Male and female Sprague-Dawley rats.
- Dosing: Administered via diet for 181 days, through mating and pregnancy.

- Dose Levels: 0, 60, 200, or 600 ppm, corresponding to daily intakes of 0, 4, 12, or 41 mg/kg body weight.
- Observations: Maternal toxicity (body weight, food consumption), reproductive parameters (corpora lutea), and fetal parameters (viability, body weight, crown-rump length, skeletal variations) were evaluated.[3]

Toxicokinetics and Metabolism

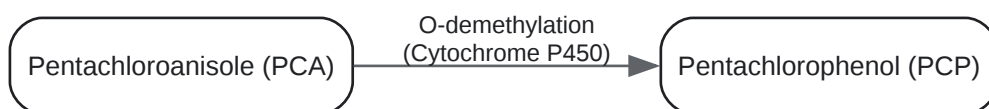
A critical aspect of **pentachloroanisole** toxicology is its rapid metabolism to pentachlorophenol (PCP). This biotransformation is a key determinant of its overall toxicity profile, as PCP is a known toxicant.

Key Toxicokinetic Parameters

- Metabolism: PCA is rapidly demethylated to PCP in both rats and mice.[5]
- Plasma Concentrations: Resulting plasma concentrations of PCP are much higher than that of the parent PCA.[5]
- Bioavailability: The oral bioavailability of PCA is low in both rats and mice.[5]
- Half-life: The biological half-life of PCP is relatively long, indicating a potential for bioaccumulation upon multiple oral administrations of PCA.[5]

Visualizing the Metabolic Pathway of Pentachloroanisole

The primary metabolic pathway for **pentachloroanisole** is its demethylation to pentachlorophenol.



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Metabolic conversion of PCA to PCP.

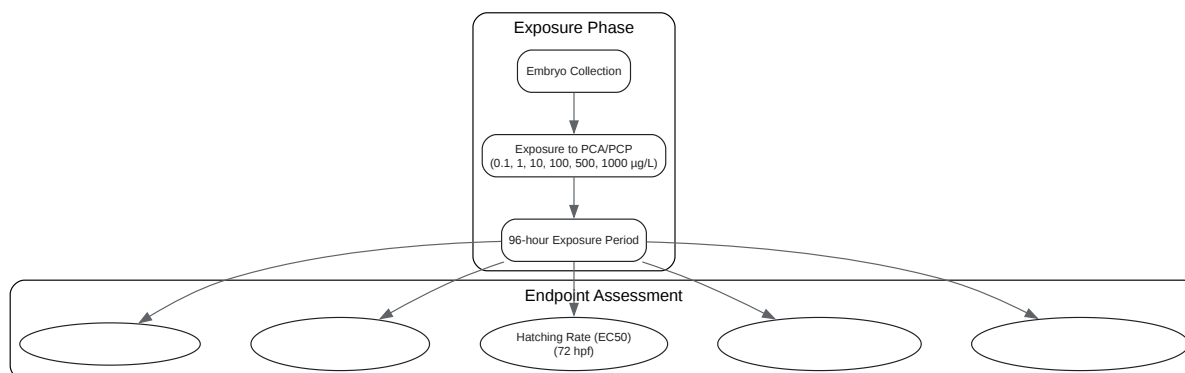
Thyroid Hormone Disruption

Recent studies suggest that both PCA and its metabolite PCP can interfere with the thyroid hormone system, a critical regulator of development.

Effects on Thyroid Hormone Pathways

In a zebrafish model, exposure to PCA and PCP led to alterations in the expression of genes involved in thyroid hormone regulation.[4] Specifically, there was an increased expression of synapsin I (SYN), iodothyronine deiodinase type III (Dio3), and thyroid hormone receptors (THR α and THR β), alongside a decreased expression of iodothyronine deiodinase type II (Dio2).[4] These changes suggest a potential for both compounds to disrupt normal thyroid hormone signaling, which is crucial for central nervous system development.[4]

Experimental Workflow for Assessing Developmental Toxicity in Zebrafish



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Zebrafish developmental toxicity workflow.

Conclusion

The toxicological profile of **pentachloroanisole** is intrinsically linked to its metabolic conversion to pentachlorophenol. While PCA itself exhibits toxicity, the formation of the more persistent and toxic PCP is a major driver of the observed adverse effects. Key toxicological concerns include potential carcinogenicity, genotoxicity, and developmental toxicity, with emerging evidence pointing towards disruption of the thyroid hormone system. This comprehensive review provides a foundation for further research and risk assessment of this environmentally relevant compound.

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